6-Chloro-4-methoxy-2-naphthalenecarboxylic acid methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-, methyl ester is an organic compound with the molecular formula C13H11ClO3 This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features functional groups such as a carboxylic acid ester, a chloro substituent, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. One common method includes the following steps:
Starting Material: 2-Naphthalenecarboxylic acid is used as the starting material.
Methoxylation: The methoxy group can be introduced at the 4-position using methanol in the presence of a strong acid catalyst like sulfuric acid.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-Naphthalenemethanol derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-, methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-: Similar structure but without the ester group.
2-Naphthalenecarboxylic acid, 6-chloro-: Lacks the methoxy group.
2-Naphthalenecarboxylic acid, 4-methoxy-: Lacks the chloro group.
Uniqueness
2-Naphthalenecarboxylic acid, 6-chloro-4-methoxy-, methyl ester is unique due to the presence of all three functional groups (chloro, methoxy, and ester) on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C13H11ClO3 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
methyl 6-chloro-4-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO3/c1-16-12-6-9(13(15)17-2)5-8-3-4-10(14)7-11(8)12/h3-7H,1-2H3 |
InChI Key |
ULLNYDPZUGCLQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=CC2=CC(=C1)C(=O)OC)Cl |
Origin of Product |
United States |
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